PPAR-alpha is encoded by the PPARA gene in humans and is classified as a member of the nuclear receptor superfamily. It primarily functions as a transcription factor, regulating the expression of genes involved in fatty acid oxidation and energy expenditure. PPAR-alpha has been identified as a target for drugs aimed at treating metabolic diseases, such as hyperlipidemia and type 2 diabetes mellitus .
The synthesis of PPAR(alpha)-MO-1 typically involves several key methodologies. While specific protocols may vary, common approaches include:
The molecular structure of PPAR(alpha)-MO-1 can be analyzed through various techniques:
PPAR(alpha)-MO-1 participates in several chemical reactions, primarily involving:
The mechanism by which PPAR(alpha)-MO-1 exerts its effects involves several steps:
Studies have shown that activation of PPAR-alpha by ligands like PPAR(alpha)-MO-1 leads to increased expression of genes such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACOX), which are critical for fatty acid metabolism .
The physical and chemical properties of PPAR(alpha)-MO-1 play a significant role in its functionality:
Experimental data on solubility, stability under physiological conditions, and melting points are essential for understanding how this compound behaves in biological systems.
PPAR(alpha)-MO-1 has potential applications in various scientific fields:
Peroxisome proliferator-activated receptor alpha (PPARα) governs lipid homeostasis through direct transcriptional control of genes containing peroxisome proliferator response elements (PPREs) in their regulatory regions. PPREs consist of a canonical direct repeat 1 (DR1) motif characterized by two hexameric half-sites (AGGTCA) separated by a single nucleotide spacer. This configuration imposes precise spatial constraints that determine PPARα/RXR heterodimer binding specificity and polarity. Structural analyses reveal that PPARα occupies the 5' upstream half-site while RXR binds the 3' downstream half-site, creating an asymmetric complex that orients cofactor recruitment machinery toward the target gene promoter [3] [10].
PPARα activation upregulates a hierarchical cascade of genes involved in fatty acid transport (e.g., SLC27A1), mitochondrial/peroxisomal β-oxidation (e.g., ACOX1, CPT1A), and ketogenesis (e.g., HMGCS2). Genomic studies demonstrate that PPARα-binding regions are distributed across diverse genomic loci, with only ~26% residing within proximal promoters. Intronic and distal enhancer sites constitute the majority of functional PPREs, requiring chromatin looping to interface with basal transcriptional machinery [6] [14]. Evolutionary conservation analyses indicate that PPREs associated with core lipid-metabolic genes exhibit higher sequence conservation than those regulating inflammatory or proliferative pathways, suggesting prioritized biological functions.
Table 1: Key PPARα Target Genes Regulated via PPREs
Gene Symbol | Biological Function | PPRE Location | Ligand-Induced Fold Change |
---|---|---|---|
CPT1A | Mitochondrial fatty acid uptake | Intron 1 | 6.8–8.2× |
ACOX1 | Peroxisomal β-oxidation | -1,984 bp upstream | 4.3–5.1× |
PDK4 | Glucose/lipid metabolic switch | -3,247 bp upstream | 9.5–12.1× |
FGF21 | Endocrine metabolic regulator | Enhancer (-42 kb) | 15.3–18.7× |
ANGPTL4 | Lipoprotein lipase inhibitor | -1,542 bp upstream | 3.6–4.9× |
PPARα is functionally obligate to heterodimerize with retinoid X receptors (RXRα, β, γ), forming a bipartite transcription factor complex. The heterodimerization interface is primarily stabilized through hydrophobic interactions between helices H7–H10 of the ligand-binding domains (LBDs). Biophysical studies using homogeneous time-resolved FRET (HTRF) reveal that PPARα exhibits a dissociation constant (Kd) of 72 nM for RXRα, which is intermediate between PPARγ (Kd=15 nM) and PPARδ (Kd=363 nM). This differential affinity establishes a competitive hierarchy for RXR binding among PPAR subtypes [7] [10].
Ligand binding induces conformational shifts that modulate dimer stability. PPARα agonists (e.g., GW7647) enhance heterodimer stability by 2–3-fold by reorganizing the H9–H10 interface, reducing the Kd to approximately 24 nM. Conversely, RXR agonists (e.g., SR11237) destabilize RXR homodimers (Kd shift from 40 nM to >200 nM) while simultaneously promoting PPARα/RXR heterodimer formation. This allosteric rebalancing creates a ligand-dependent relay that prioritizes PPARα signaling over other RXR-dependent pathways [7]. The dimerization status directly influences DNA binding kinetics: heterodimers exhibit 5-fold higher PPRE occupancy compared to monomeric PPARα, with residency times exceeding 30 minutes in chromatin immunoprecipitation assays.
Table 2: Thermodynamic and Functional Properties of PPARα-Containing Dimers
Dimer Complex | Dissociation Constant (Kd) | Ligand-Induced Stabilization | PPRE-Binding Half-Life |
---|---|---|---|
PPARα/RXRα | 72 nM | GW7647: ↓Kd to 24 nM | 32 ± 4 min |
RXRα/RXRα (homodimer) | 40 nM | SR11237: ↑Kd to 210 nM | 8 ± 2 min |
PPARγ/RXRα | 15 nM | Rosiglitazone: ↓Kd to 7 nM | 45 ± 6 min |
PPARδ/RXRα | 363 nM | GW501516: ↓Kd to 98 nM | 18 ± 3 min |
The PPARα ligand-binding domain (LBD) encloses a large Y-shaped cavity (~1,400 ų) partitioned into distinct subpockets: the hydrophobic "Arm III" region (H3–H5), the polar "Center" domain (β-sheet/H2–H3), and the solvent-exposed "Arm I/II" (H11–H12 loop). High-resolution crystallography (≤1.98 Å) demonstrates that endogenous saturated fatty acids (stearic acid [C18:0], palmitic acid [C16:0]) occupy the Center and Arm III domains via carboxylate coordination to residues Y314, H440, and Y464. These interactions stabilize helix H12 in an active conformation, with stearic acid exhibiting superior thermostability (ΔTm = +7.2°C) compared to unsaturated analogs (e.g., oleic acid: ΔTm = +3.1°C) [4] [9].
Synthetic agonists exploit distinct binding modes to enhance potency and selectivity. Pemafibrate extends into Arm III, forming hydrogen bonds with S280 and Q277, which confers 100-fold selectivity over PPARγ. GW7647 adopts a U-shaped configuration, simultaneously engaging Arm III (H3: Y314) and Center (H5: H440), achieving sub-nanomolar affinity (Kd = 0.6 nM). Unexpectedly, the partial PPARγ antagonist GW9662 enhances fibrate activity by occupying Arm II, which restructures the H11–H12 loop and improves coactivator recruitment efficiency by 40–60% for fenofibric acid and bezafibrate [4].
Allosteric communication pathways between the LBD and DNA-binding domain (DBD) have been mapped through mutational analysis. Phosphorylation of Ser179/Ser230 (hinge region) by PKC propagates conformational changes to the DBD, increasing PPRE binding affinity by 3-fold. Conversely, GSKβ-mediated phosphorylation at Ser73 triggers ubiquitination by HUWE1 E3 ligase, reducing PPARα stability and terminating transcriptional activity [2].
Table 3: Structural and Functional Characterization of PPARα Ligands
Ligand | Binding Region | Key Interactions | ΔTm (°C) | Coactivator Recruitment EC₅₀ |
---|---|---|---|---|
Stearic acid (C18:0) | Center + Arm III | Y314, H440, Y464 | +7.2 | 110 µM (PGC1α) |
GW7647 | Center + Arm III | Y314, H440, E462 | +12.8 | 0.6 nM (SRC1) |
Pemafibrate | Arm III | S280, Q277, H327 | +10.4 | 0.8 nM (TRAP220) |
Fenofibric acid | Center | H440, Y464 | +5.1 | 1.2 µM (CBP) |
Bezafibrate | Center | H440, Y314 | +4.3 | 8.7 µM (SRC1) |
Ligand-activated PPARα recruits coactivators through a conserved hydrophobic cleft generated by H12 repositioning. Coactivator binding is mediated via LXXLL motifs that dock into this cleft, with motif-flanking residues determining selectivity. TR-FRET analyses reveal hierarchical recruitment efficiencies: SRC1-2 (EC₅₀ = 0.06 µM) > TRAP220 (EC₅₀ = 0.12 µM) > PGC1α (EC₅₀ = 0.45 µM) > CBP (EC₅₀ = 1.8 µM) when PPARα is bound to GW7647. Notably, pemafibrate exhibits biased efficacy, showing 90% maximal recruitment (Emax) for TRAP220 but only 65% for PGC1α, indicating ligand-specific cofactor preferences [8].
PGC1α serves as a signaling node integrating PPARα and estrogen-related receptor α (ERRα) pathways. Fasting induces PGC1α expression, which scaffolds PPARα and ERRα into a trimeric complex at shared target genes (e.g., PDK4). This assembly enhances fatty acid oxidation (FAO) gene expression by 4-fold over PPARα alone. However, pharmacological inhibition of ERRα (XCT790) dissociates the complex, leading to paradoxical PDK4 upregulation (2.5-fold) while repressing HMGCS2 (3.1-fold). This suggests ERRα functions as a context-dependent corepressor that fine-tunes PPARα outputs [5].
Corepressor dynamics are equally pivotal. Unliganded PPARα recruits NCoR/SMRT complexes via H11-mediated interactions, maintaining target genes in a repressed state. Ligand binding displaces corepressors through competitive H12 folding, with dissociation kinetics influenced by ligand structure. GW7647 induces complete NCoR release within 5 minutes, whereas bezafibrate requires 20 minutes for partial dissociation, correlating with their transcriptional activation efficiencies [8]. Post-translational modifications further modulate coregulator interactions: AMPK-mediated phosphorylation of Ser77 increases PGC1α binding by 60%, creating a feed-forward loop that amplifies lipid catabolism during energy stress [2].
Table 4: Coactivator Recruitment Profiles of PPARα Agonists (TR-FRET Assay)
Agonist | Coactivator | EC₅₀ (µM) | Max. Efficacy (% vs. GW7647) | Bias Factor |
---|---|---|---|---|
Pemafibrate | TRAP220 | 0.0008 | 98% | 1.0× |
SRC1 | 0.002 | 92% | 0.8× | |
PGC1α | 0.015 | 65% | 0.4× | |
GW7647 | TRAP220 | 0.0006 | 100% (reference) | 1.0× |
SRC1 | 0.0008 | 100% | 1.2× | |
Elafibranor | CBP | 0.11 | 88% | 1.1× |
PGC1α | 0.24 | 72% | 0.7× | |
Lanifibranor | TRAP220 | 0.09 | 95% | 1.3× |
SRC1 | 0.18 | 89% | 0.9× |
Compound Glossary:
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